2,5-dibromo-N-(1-phenylethyl)benzamide
Description
Properties
Molecular Formula |
C15H13Br2NO |
|---|---|
Molecular Weight |
383.08 g/mol |
IUPAC Name |
2,5-dibromo-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C15H13Br2NO/c1-10(11-5-3-2-4-6-11)18-15(19)13-9-12(16)7-8-14(13)17/h2-10H,1H3,(H,18,19) |
InChI Key |
IBGCTMSFAXDDHR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs of 2,5-Dibromo-N-(1-phenylethyl)benzamide
Key Observations :
- Bromine Position : The 2,5-dibromo substitution in the target compound contrasts with 3,5-dibromo analogs (e.g., ). The 2,5 arrangement may reduce steric hindrance during cross-coupling reactions compared to 3,5-substituted derivatives.
- In contrast, 3-methylbutyl () or hydroxy-dimethylethyl () groups alter solubility and directing-group capabilities in catalysis.
Physical and Regulatory Properties
- Environmental Impact : Halogenated benzamides like 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide are flagged under CEPA for environmental persistence, suggesting similar scrutiny for the 2,5-dibromo derivative .
- Differentiation Challenges : Benzamide neuroleptics (e.g., amisulpride) share core structures but differ in substituents, complicating forensic identification .
Preparation Methods
Direct Amidation of 2,5-Dibromobenzoic Acid
The most straightforward approach involves coupling 2,5-dibromobenzoic acid with 1-phenylethylamine using activating agents. Search result demonstrates the efficacy of titanium tetrachloride (TiCl₄) in mediating analogous amide formations. For instance, (S)-4-bromo-N-(1-phenylethyl)benzamide was synthesized in 93% yield via TiCl₄-mediated coupling of 4-bromobenzoic acid and (S)-1-phenylethanamine . Adapting this protocol:
-
Reagents : 2,5-Dibromobenzoic acid (1.0 equiv), 1-phenylethylamine (1.2 equiv), TiCl₄ (1.5 equiv).
-
Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 hours.
-
Workup : Aqueous extraction, brine wash, and silica gel chromatography.
This method’s success hinges on TiCl₄’s ability to activate the carboxylic acid through intermediate acyl chloride formation . However, regiochemical purity must be verified via ¹H NMR, as dibrominated substrates may exhibit steric hindrance.
Phosphonium Salt-Mediated Amidation
Search result introduces a novel amidation strategy using in situ-generated chloro- and imido-phosphonium intermediates. This method, optimized for bench-stable reagents, achieves high yields under mild conditions . Applied to 2,5-dibromobenzoic acid:
-
Reagents : 2,5-Dibromobenzoic acid (1.0 equiv), N-chlorophthalimide (1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv), 1-phenylethylamine (3.0 equiv).
-
Conditions : Anhydrous CH₂Cl₂ or ethyl acetate, room temperature, 12 hours.
Mechanistic studies reveal that PPh₃ reacts with N-chlorophthalimide to form a reactive phosphonium species, which activates the carboxylic acid as an acyl imidazole. Subsequent nucleophilic attack by the amine yields the amide . This method avoids harsh conditions, making it suitable for acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
The table below evaluates the three methods based on yield, scalability, and practicality:
Characterization and Validation
All synthesized compounds require rigorous characterization:
-
¹H/¹³C NMR : Key for confirming regiochemistry and amide bond integrity. Search result reports excellent agreement between experimental and DFT-calculated NMR shifts .
-
HPLC-MS : Essential for verifying molecular ion peaks and purity.
-
X-ray Crystallography : As demonstrated in search result , crystallographic analysis unambiguously assigns stereochemistry in chiral derivatives .
Mechanistic and Theoretical Insights
Density functional theory (DFT) studies, as highlighted in search result , provide insights into electronic effects influencing reaction pathways. For example, the HOMO-LUMO gap of intermediates correlates with stability, guiding reagent selection . In 2,5-dibromo-N-(1-phenylethyl)benzamide, electron-withdrawing bromine groups may lower the LUMO energy, accelerating nucleophilic attack during amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
